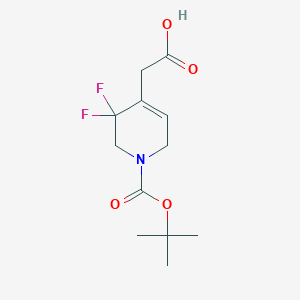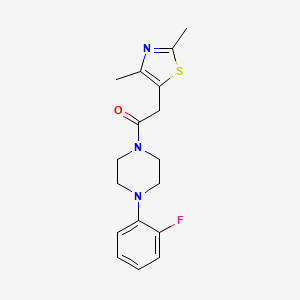![molecular formula C10H19NO3 B2701336 tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate CAS No. 1251047-31-0](/img/structure/B2701336.png)
tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate” is a chemical compound that can be used as a pharmaceutical intermediate . It is an intermediate of Carfilzomib (C183460), which is a second-generation proteasome inhibitor used as a treatment in relapsed and refractory multiple myeloma .
Molecular Structure Analysis
The molecular formula of this compound is C10H19NO3 . The InChI code is 1S/C10H19NO3/c1-9(2,3)14-8(12)11(5)6-10(4)7-13-10/h6-7H2,1-5H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.27 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Catalysis and Synthesis
One significant application of tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate is in catalysis, particularly in the synthesis of bioactive molecules. For example, bioinspired manganese complexes have been utilized in the catalytic epoxidation reaction for synthesizing an epoxyketone, which is a crucial intermediate in the production of carfilzomib, a proteasome inhibitor used in cancer therapy (Qiu, Xia, & Sun, 2019).
Synthetic Intermediate
The compound also serves as an essential intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its importance in the development of nucleoside analogs with potential therapeutic applications (Ober, Marsch, Harms, & Carell, 2004).
Chemical Transformations
Moreover, this compound is involved in chemoselective transformations. For instance, the conversion of N-t-Boc compounds into their corresponding N-Z compounds via a silyl carbamate showcases its utility in modifying amino protecting groups under mild reaction conditions, offering versatility in synthetic chemistry applications (Sakaitani & Ohfune, 1990).
Structural Analysis and Hydrogen Bonding
The study of carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, through single crystal X-ray diffraction, illuminates the role of hydrogen bonding in assembling molecules into three-dimensional architectures. This highlights the compound's relevance in understanding molecular structures and interactions (Das et al., 2016).
Radical Oxidation Processes
Additionally, tert-butylperoxyiodane's ability to undergo oxidation with amides (or carbamates) to yield imides or tert-butylperoxyamide acetals, depending on reaction conditions, points to its involvement in radical oxidation processes. This showcases its potential in synthetic organic chemistry, particularly in the generation of carbon-centered radicals (Ochiai, Kajishima, & Sueda, 1999).
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335, and H373 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P314, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11(5)6-10(4)7-13-10/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLRAUVSOUNKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CN(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2701256.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701257.png)
![2-[1-(2-Aminoethyl)pyrrolidin-3-yl]ethan-1-ol dihydrochloride](/img/structure/B2701258.png)

![4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2701260.png)

![2-(benzo[d]thiazol-2-ylthio)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2701267.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701271.png)
![3-((3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2701272.png)
![3,4,5,6-tetrachloro-N-[2-(dimethylamino)pyridin-3-yl]pyridine-2-carboxamide](/img/structure/B2701273.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2701274.png)

